2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide
Description
2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide is a fluorinated pyrrolidine derivative with a molecular formula of C₈H₁₆FN₃O and a molecular weight of 189.23 g/mol . It features a stereochemically defined pyrrolidine core with a fluorine atom at the 4-position and a methylaminomethyl group at the 2-position, substituted by an acetamide moiety at the 1-position. Limited solubility and stability data are available, though its free base form is noted to be temporarily out of stock in commercial catalogs .
Properties
Molecular Formula |
C8H16FN3O |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C8H16FN3O/c1-11-3-7-2-6(9)4-12(7)5-8(10)13/h6-7,11H,2-5H2,1H3,(H2,10,13)/t6-,7-/m0/s1 |
InChI Key |
YRWZSKSUQWQIHJ-BQBZGAKWSA-N |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC(=O)N)F |
Canonical SMILES |
CNCC1CC(CN1CC(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification techniques like chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or add hydrogen to the molecule.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- The target compound’s fluorine atom enhances electronegativity and metabolic stability compared to non-fluorinated analogs like Trofinetide .
- Unlike Velpatasvir’s macrocyclic architecture, the target molecule has a simpler, linear pyrrolidine scaffold, likely favoring CNS penetration due to lower molecular weight .
- The methylaminomethyl group distinguishes it from (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol, which has a phenethyl side chain .
Physicochemical Properties
Analysis :
- The target compound’s acetamide group balances polarity, whereas Trofinetide’s carboxylic acid enhances solubility but limits blood-brain barrier penetration .
- Velpatasvir’s high molecular weight and lipophilicity align with its antiviral targeting of hepatic tissues, contrasting with the target compound’s smaller size .
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable in the evidence, inferences can be drawn from structural analogs:
- Trofinetide : Approved for Rett syndrome, acting as a synthetic analog of glycine-proline-glutamate to modulate neuroinflammation .
- Velpatasvir : NS5A inhibitor for hepatitis C, leveraging its macrocyclic structure for viral protease binding .
- Methylaminomethyl-pyrrolidine analogs: Often target neurotransmitter receptors (e.g., dopamine, serotonin) due to amine functionality .
Biological Activity
The compound 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide is a pyrrolidine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide , with the molecular formula and a molecular weight of approximately 172.20 g/mol. The structure features a pyrrolidine ring with a fluorine substituent and a methylamino group, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or as enzyme inhibitors. For instance, studies on related pyrrolidine compounds suggest they may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions .
Biological Activity Overview
The biological activity of this compound can be summarized in the following areas:
Case Studies and Research Findings
-
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally similar to this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 1600 µg/mL . -
Cytotoxicity in Cancer Research
In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. For example, it was found to induce apoptosis in SJSA-1 cells with an IC50 value indicative of strong cytotoxicity . -
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors has been explored in various models. It has been suggested that it may enhance serotonergic activity, which could be beneficial in treating depression or anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
